molecular formula C14H12ClNO2S B3037504 3-(3-chloro-2-thienyl)-3-oxopropanal O-benzyloxime CAS No. 478080-16-9

3-(3-chloro-2-thienyl)-3-oxopropanal O-benzyloxime

Cat. No. B3037504
M. Wt: 293.8 g/mol
InChI Key: QYSWGDKPPBOTTI-LZYBPNLTSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves studying the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the synthesis.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity. It often involves studying the compound’s reaction mechanisms.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical properties, such as its acidity or basicity.


Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have reported on the synthesis of new 2-Aryl-4H-4-oxo-1-benzopyran oxime ethers, including a series of 4//-1benzopyran-4-one-2-(phenyl or thienyl) aidoxime ethers. This study demonstrates the potential of oximes in molecular modification for new drug development, particularly noting their antimicrobial activity (Göker, Süzen, Kuş, & Boykin, 2000).

Application in Chiral Separation

  • A study focusing on the chiral separation of Duloxetine intermediate started from thiophene and 3-chloropropinylchloride, leading to the preparation of 3-chloro-1-(2-thienyl)propanone. The research highlighted the influence of various factors like molar ratio, crystallized temperature, and solvent in achieving effective chiral separation (Liu Yan-me, 2014).

Antifungal and Antimicrobial Activities

  • A study on benzo[b]thiophene analogues of the allylamine antimycotic terbinafine found that derivatives with the allylamine side chain showed significantly enhanced activity against Candida albicans. This suggests the potential of substituted benzo[b]thiophenes in modifying biological activities and as equivalents of bioactive compounds (Nussbaumer, Petrányi, & Stütz, 1991).

  • Another study synthesized a new series of (benzo[b]thienyl)methyl ethers with promising preliminary antimycotic data. This research provides insights into the structure-activity relationships in developing new antimycotic agents (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).

Anticancer Properties

  • Research on 3-Aryl-2-chloropropanals synthesized compounds evaluated for their anticancer activity against various cancer lines, including melanoma and breast cancer. The study indicates the potential use of these compounds in cancer therapy (Ostapiuk, Matiychuk, & Obushak, 2015).

Synthesis of Heterocycles

  • A work detailing the synthesis of heterocycles based on products of arylation of unsaturated compounds used 3-Aryl-2-chloropropanal in the synthesis of N-Aryl-5-(R-benzyl)-1,3-thiazole-2-amines, highlighting the high yield and potential pharmaceutical applications of these compounds (Matiychuk, Obushak, Pidlypnyi, Ostapiuk, & Voloshchuk, 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It often includes studying how to safely handle and dispose of the compound.


Future Directions

This involves predicting or proposing future research directions. It could include proposing new syntheses, reactions, or applications for the compound.


Please consult with a professional chemist or a reliable source for specific information about this compound. It’s important to handle all chemical compounds safely and responsibly. If you’re planning to work with this compound in a lab, please make sure to follow all relevant safety protocols.


properties

IUPAC Name

(3E)-1-(3-chlorothiophen-2-yl)-3-phenylmethoxyiminopropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c15-12-7-9-19-14(12)13(17)6-8-16-18-10-11-4-2-1-3-5-11/h1-5,7-9H,6,10H2/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSWGDKPPBOTTI-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=CCC(=O)C2=C(C=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO/N=C/CC(=O)C2=C(C=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-1-(3-Chlorothiophen-2-yl)-3-phenylmethoxyiminopropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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